

# Use of Cyclobutanecarbonyl chloride in the synthesis of Venetoclax intermediates

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## Compound of Interest

Compound Name: Cyclobutanecarbonyl chloride

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## Application Note: Synthesis of Venetoclax Intermediates

### Abstract

This document provides a detailed overview of the established synthetic routes for key intermediates of Venetoclax (ABT-199), a potent B-cell lymphoma 2 (Bcl-2) inhibitor. A comprehensive literature search was conducted to identify methodologies relevant to researchers, scientists, and drug development professionals. Notably, the use of **cyclobutanecarbonyl chloride** in the synthesis of Venetoclax intermediates is not described in the reviewed scientific literature and patents. This document instead focuses on the widely accepted and practiced synthetic strategies, including convergent synthesis, Buchwald-Hartwig amination, and reductive amination, to provide a valuable resource for the scientific community.

### Introduction to Venetoclax and its Synthetic Strategy

Venetoclax is a first-in-class, orally bioavailable small-molecule inhibitor of the anti-apoptotic protein Bcl-2, which is crucial for the survival of certain cancer cells. Its complex structure necessitates a multi-step, convergent synthetic approach. This strategy involves the synthesis of several key intermediates that are later coupled to form the final active pharmaceutical ingredient (API). The primary advantage of a convergent synthesis is the ability to prepare

large quantities of advanced intermediates, which can then be combined in the final steps, leading to a more efficient and higher-yielding overall process.

## Key Synthetic Intermediates

The synthesis of Venetoclax typically revolves around the preparation and coupling of three key fragments:

- A core benzoic acid derivative: 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzoic acid scaffold.
- A substituted cyclohexene moiety: (4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methanol and its derivatives.
- A sulfonamide side chain: 4-amino-3-nitrobenzenesulfonamide derivative.

The following sections detail the synthesis of the key intermediates leading to the formation of the core structure of Venetoclax.

## Experimental Protocols

### Synthesis of the Core Benzoic Acid Intermediate

A common route to the core benzoic acid intermediate involves a nucleophilic aromatic substitution (SNAr) reaction followed by functional group manipulations.

Protocol 1: Synthesis of methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzoate

- Materials: Methyl 2-fluoro-4-nitrobenzoate, 5-hydroxy-7-azaindole, piperazine, suitable base (e.g., K<sub>2</sub>CO<sub>3</sub>), and solvent (e.g., DMF or DMSO).
- Step 1: SNAr Reaction: Methyl 2-fluoro-4-nitrobenzoate is reacted with 5-hydroxy-7-azaindole in the presence of a base to yield methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-nitrobenzoate.
- Step 2: Reduction: The nitro group is reduced to an amine, for example, using catalytic hydrogenation (H<sub>2</sub>, Pd/C) or other reducing agents like iron in acetic acid.

- Step 3: Piperazine Introduction: The resulting aniline can be converted to the piperazine derivative through various methods, including reductive amination with a protected piperazine aldehyde followed by deprotection, or direct alkylation with a suitable piperazine precursor. A more direct approach involves the reaction of the corresponding fluoro- or chloro-aniline with piperazine.

## Synthesis of the Substituted Cyclohexene Intermediate

The synthesis of the (4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methanol intermediate is a critical part of the overall Venetoclax synthesis.

### Protocol 2: Synthesis of (4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methanol

- Materials: 4,4-dimethylcyclohexanone, Vilsmeier reagent (e.g., POCl<sub>3</sub>/DMF), 4-chlorophenylboronic acid, palladium catalyst (e.g., Pd(OAc)<sub>2</sub>), base (e.g., K<sub>2</sub>CO<sub>3</sub>), and a reducing agent (e.g., NaBH<sub>4</sub>).
- Step 1: Vilsmeier-Haack Reaction: 4,4-dimethylcyclohexanone is converted to 2-chloro-4,4-dimethylcyclohex-1-enecarbaldehyde using a Vilsmeier reagent.
- Step 2: Suzuki Coupling: The resulting chloro-aldehyde undergoes a Suzuki coupling reaction with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base to form 4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde.
- Step 3: Reduction: The aldehyde is then reduced to the corresponding alcohol, (4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methanol, using a suitable reducing agent like sodium borohydride.

## Convergent Synthesis of the Venetoclax Core Structure

The final stages of the synthesis involve the coupling of the key intermediates. A highly efficient and widely adopted method is the Buchwald-Hartwig amination.

### Protocol 3: Buchwald-Hartwig Amination for the Synthesis of the Venetoclax Core

- Materials: A bromo- or chloro-substituted benzoic acid ester intermediate, the piperazine-containing cyclohexene intermediate, a palladium catalyst (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).

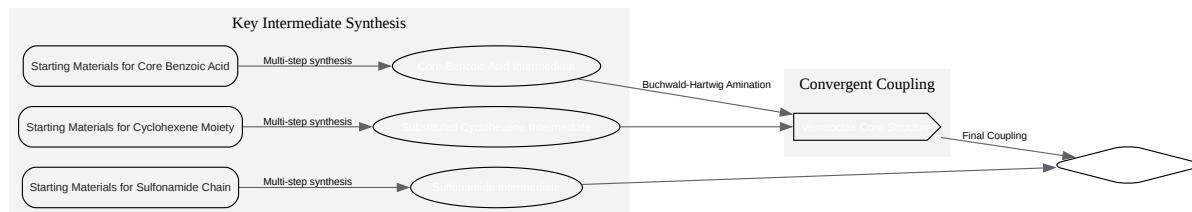
- Reaction Setup: The aryl halide (benzoic acid ester intermediate), the piperazine derivative, the palladium catalyst, the ligand, and the base are combined in an anhydrous, aprotic solvent (e.g., toluene or dioxane) under an inert atmosphere (e.g., nitrogen or argon).
- Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C until the reaction is complete, as monitored by techniques like TLC or LC-MS.
- Work-up and Purification: Upon completion, the reaction is cooled, quenched, and the product is extracted. The crude product is then purified, often by crystallization or column chromatography, to yield the desired Venetoclax core structure.

## Data Presentation

Step	Reactants	Reagents and Condition	Product	Yield (%)	Purity (%)	Reference
Protocol 2, Step 2	2-chloro-4,4-dimethylcyclohex-1-enecarbalddehyde, 4-chlorophenylboronic acid	Pd(OAc) <sub>2</sub> , K <sub>2</sub> CO <sub>3</sub> , MeCN, 30 °C, 16 h	4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde	85-95	>98	[1]
Protocol 3	Aryl bromide, Piperazine derivative	Pd <sub>2</sub> (dba) <sub>3</sub> , XPhos, NaOtBu, Toluene, 100 °C	Venetoclax core ester	80-90	>99	[2][3]

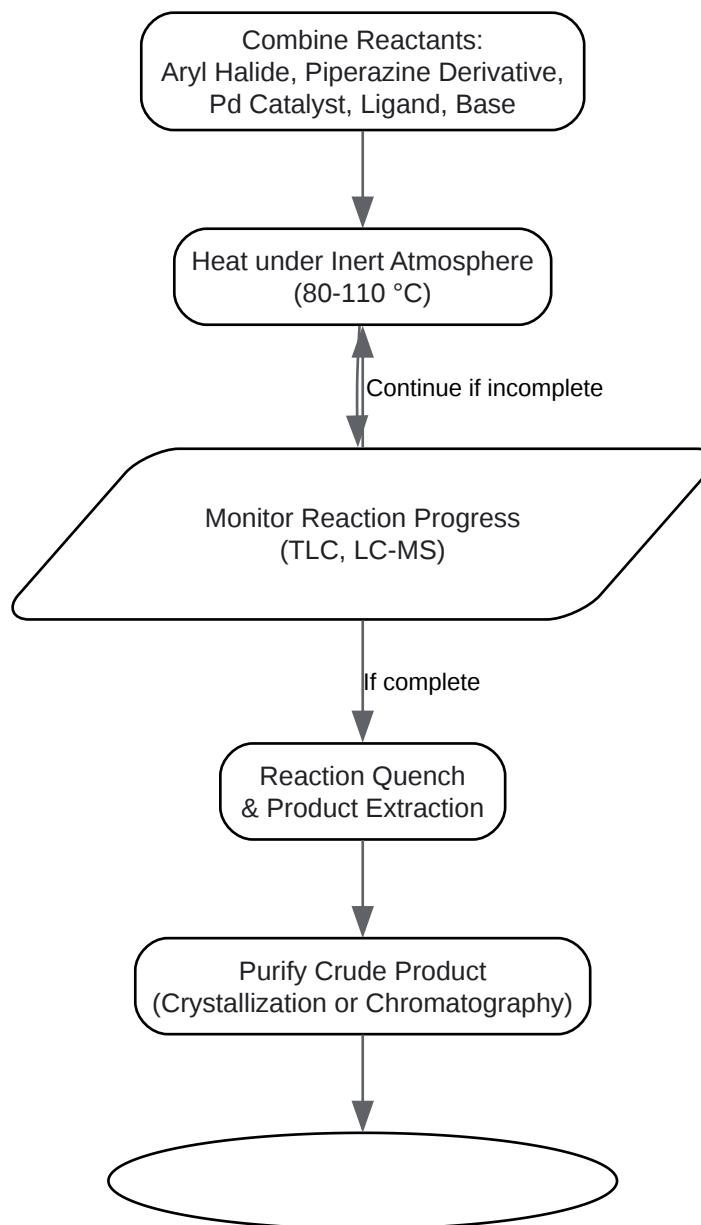
## Visualization of Synthetic Pathways

### Logical Flow of Venetoclax Synthesis

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Caption: Convergent synthesis strategy for Venetoclax.

## Experimental Workflow for Buchwald-Hartwig Amination



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Caption: Workflow for the key Buchwald-Hartwig coupling step.

## Conclusion

The synthesis of Venetoclax intermediates is a well-optimized process that relies on modern synthetic methodologies to achieve high yields and purity on a large scale. The convergent approach, utilizing key reactions such as the Suzuki coupling and Buchwald-Hartwig amination, represents the state-of-the-art in the production of this important therapeutic agent. While the use of **cyclobutanecarbonyl chloride** was the focus of the initial inquiry, a thorough review of

the literature indicates that this reagent is not employed in the established synthetic routes to Venetoclax intermediates. The protocols and data presented herein provide a comprehensive overview of the scientifically validated methods for the synthesis of these complex molecules.

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